molecular formula C10H10N4O2 B4960382 5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B4960382
M. Wt: 218.21 g/mol
InChI Key: ASJZEIGLFYBXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as HT or Hydroxytriazolam, is a chemical compound that has been widely used in scientific research. HT is a triazolobenzodiazepine derivative that has a unique chemical structure, making it a valuable tool in the study of the central nervous system.

Mechanism of Action

5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in the activity of the receptor, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a range of effects on the central nervous system, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. These effects are mediated through the modulation of GABA-A receptor activity.

Advantages and Limitations for Lab Experiments

5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a valuable tool for studying the central nervous system due to its unique chemical structure and selective binding to specific receptors. However, its use in laboratory experiments is limited by its potential for abuse and dependence, as well as its potential for adverse side effects.

Future Directions

There are several potential future directions for the study of 5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, including the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders, as well as the exploration of its potential for use in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, as well as its potential for adverse side effects and dependence.

Synthesis Methods

The synthesis of 5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-hydroxyaniline with 6-methyl-1,2,4-triazin-3-one in the presence of a catalyst. The resulting product is then purified through a series of chemical processes, including recrystallization and chromatography.

Scientific Research Applications

5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its unique chemical structure allows it to bind selectively to specific receptors in the brain, leading to a range of physiological and behavioral effects.

properties

IUPAC Name

5-(4-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(12-10(16)14-13-6)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H2,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJZEIGLFYBXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

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